molecular formula C15H21NO4S B3039098 Boc-(R)-alpha-(3-thiophenylmethyl)-proline CAS No. 959578-37-1

Boc-(R)-alpha-(3-thiophenylmethyl)-proline

Cat. No. B3039098
CAS RN: 959578-37-1
M. Wt: 311.4 g/mol
InChI Key: LSZNTEAQCQFYGJ-OAHLLOKOSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .


Synthesis Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has been used as an anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .


Molecular Structure Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves reactions with biologically active moieties such as sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound with a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Asymmetric Catalysis

  • Boc-l-proline has been utilized as a chiral ligand for enantioselective phenylacetylene addition to aromatic aldehydes, highlighting its potential in asymmetric catalysis. This application demonstrates the utility of proline derivatives in catalytic processes, offering good yields and enantioselectivities (Zhou et al., 2004).

Peptide Synthesis and Conformation Analysis

  • Boc-protected α-methyl-L-proline and its derivatives were found to exhibit both cis and trans conformers. This discovery is significant for understanding the conformational properties of alpha-methyl-L-proline in peptides, and it has implications for the design of peptide-based drugs and materials (Torbeev et al., 2012).

Functionalization and Structural Analysis

  • The incorporation of proline moieties into a metal-organic framework (MOF) through linker functionalization has been demonstrated. This process resulted in a highly porous, enantiomerically pure MOF, indicating potential applications in adsorption and catalysis (Kutzscher et al., 2015).

Chemical Synthesis

  • Boc-cis-4-fluoro-L-proline and 4-difluoro-L-proline, protected with Boc, were synthesized from trans-4-hydroxy-L-proline. These compounds are valuable in classical peptide synthesis, demonstrating the versatility of Boc-protected proline derivatives in synthetic chemistry (Demange et al., 1998).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . As the world’s population increases, health problems also become a very serious clinical problem. Therefore, it is an urgent requirement for scientists to design and discover new drug molecules .

properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-7-4-6-15(16,12(17)18)9-11-5-8-21-10-11/h5,8,10H,4,6-7,9H2,1-3H3,(H,17,18)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZNTEAQCQFYGJ-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CSC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CSC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144201
Record name 1-(1,1-Dimethylethyl) (2R)-2-(3-thienylmethyl)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959578-37-1
Record name 1-(1,1-Dimethylethyl) (2R)-2-(3-thienylmethyl)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959578-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) (2R)-2-(3-thienylmethyl)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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